![molecular formula C16H15BrO B13348900 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan typically involves the bromination of 6-(tert-butyl)dibenzo[b,d]furan. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to improve efficiency and yield. The choice of solvent and catalyst may also be optimized for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity. In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without the bromine and tert-butyl substituents.
1-Bromo-8-(tert-butyl)dibenzo[b,d]furan: A positional isomer with the bromine atom at the 8-position.
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan: Another isomer with the bromine atom at the 4-position.
Uniqueness
1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is unique due to the specific positioning of the bromine and tert-butyl groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C16H15BrO |
|---|---|
Poids moléculaire |
303.19 g/mol |
Nom IUPAC |
1-bromo-6-tert-butyldibenzofuran |
InChI |
InChI=1S/C16H15BrO/c1-16(2,3)11-7-4-6-10-14-12(17)8-5-9-13(14)18-15(10)11/h4-9H,1-3H3 |
Clé InChI |
OEDBBQNDEXXILI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC2=C1OC3=C2C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



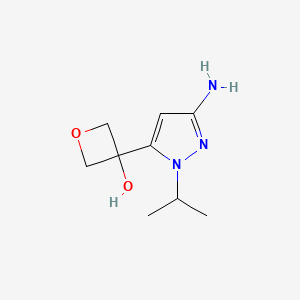
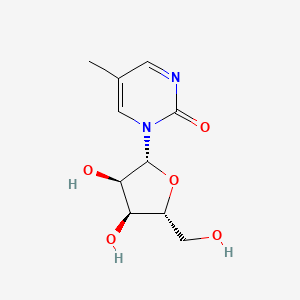
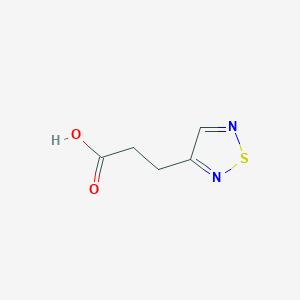
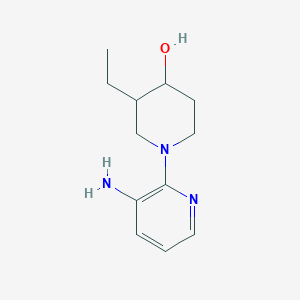
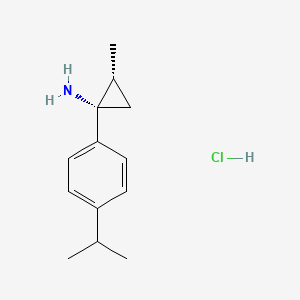


![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
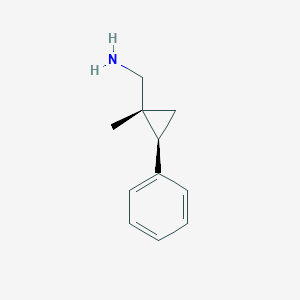

![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)

